Methyl 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetate hydrochloride
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Overview
Description
Methyl 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetate hydrochloride is a chemical compound with the molecular formula C6H12ClNO3 and a molecular weight of 181.62 g/mol . . This compound is a derivative of proline, an amino acid, and is used in various scientific research applications.
Preparation Methods
The synthesis of Methyl 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetate hydrochloride typically involves the esterification of trans-4-hydroxy-L-proline with methanol in the presence of hydrochloric acid . The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Methyl 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetate hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a proline analog, influencing proline-related metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Methyl 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetate hydrochloride can be compared with other similar compounds, such as:
Methyl 4-hydroxypyrrolidine-2-carboxylate: Similar in structure but lacks the hydrochloride component.
trans-4-Hydroxy-L-proline methyl ester: Another proline derivative with similar applications.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the hydrochloride group, which may influence its reactivity and solubility .
Properties
Molecular Formula |
C7H14ClNO3 |
---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
methyl 2-[(2S,4R)-4-hydroxypyrrolidin-2-yl]acetate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-11-7(10)3-5-2-6(9)4-8-5;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6+;/m0./s1 |
InChI Key |
FLSYDCAABPWONO-RIHPBJNCSA-N |
Isomeric SMILES |
COC(=O)C[C@@H]1C[C@H](CN1)O.Cl |
Canonical SMILES |
COC(=O)CC1CC(CN1)O.Cl |
Origin of Product |
United States |
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